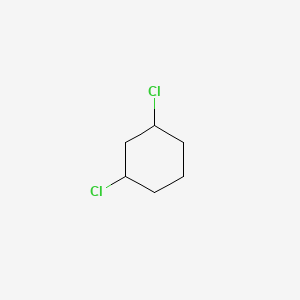

1,3-Dichlorocyclohexane

Beschreibung

Contextualization within Halogenated Cyclohexanes Research

Halogenated cyclohexanes are a class of organic compounds that have garnered considerable interest in chemical research due to the influence of halogen substituents on the conformational behavior and reactivity of the cyclohexane (B81311) ring. The study of these compounds, including 1,3-dichlorocyclohexane, provides valuable insights into stereochemistry and the intricate balance of steric and electronic effects that govern molecular structure and stability. ic.ac.ukrsc.org Research in this area often involves a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical calculations to understand the conformational equilibria and the preference of substituents for axial or equatorial positions. rsc.org

Historical Perspectives on Dichlorocyclohexane Studies

The study of the conformations of cyclohexane derivatives has a rich history. A foundational moment in this field was in 1890 when Hermann Sachse proposed the existence of non-planar chair and boat conformations for the cyclohexane ring. ic.ac.uklscollege.ac.in Initially, his theories were not widely accepted. ic.ac.uk However, in 1918, Ernst Mohr's analysis of the crystal structure of diamond, which contains chair-form cyclohexane rings, provided strong support for Sachse's ideas. ic.ac.uk The principles of conformational analysis were later brought to the forefront of organic chemistry by Derek Barton in 1950, who applied these concepts to understand the chemistry of steroids, work for which he shared the Nobel Prize in 1969. ic.ac.uk These foundational studies paved the way for detailed investigations into the conformations of substituted cyclohexanes, including dichlorocyclohexanes. Systematic studies of all chlorocyclohexanes, excluding those with geminal chlorines, have been undertaken to understand their geometries, dipole moments, and relative energies, building upon earlier experimental and computational work. rsc.org

Significance of this compound in Organic Chemistry Research

This compound is a valuable compound in organic chemistry, primarily serving as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. evitachem.com The chlorine substituents are reactive sites, allowing for a variety of chemical transformations. evitachem.com These reactions include nucleophilic substitutions, where the chlorine atoms are replaced by other functional groups, and elimination reactions, which lead to the formation of cyclohexene (B86901) derivatives. evitachem.com The stereochemistry of this compound, with its cis and trans isomers, offers a platform for stereoselective synthesis, where the spatial arrangement of atoms in the product is controlled.

The conformational properties of this compound are of fundamental interest. The compound exists as stereoisomers, namely cis-1,3-dichlorocyclohexane (B14684742) and trans-1,3-dichlorocyclohexane, which have distinct conformational preferences. evitachem.com

cis-1,3-Dichlorocyclohexane

The cis isomer can exist in two chair conformations that are in equilibrium. One conformer has both chlorine atoms in equatorial positions (diequatorial), while the other has both in axial positions (diaxial). pharmacy180.com The diequatorial conformer is significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions that are present in the diaxial form. pharmacy180.com In the diaxial conformation, the two axial chlorine atoms experience steric repulsion, making this arrangement energetically unfavorable. pharmacy180.com The energy difference between the diequatorial and diaxial conformers is notable, with the diaxial isomer being higher in energy by more than 1 kcal/mol. pharmacy180.com

trans-1,3-Dichlorocyclohexane

For the trans isomer, each chair conformation has one chlorine atom in an axial position and the other in an equatorial position (axial-equatorial). pharmacy180.com Upon ring-flipping, the axial chlorine becomes equatorial and the equatorial chlorine becomes axial. These two chair conformations are energetically equivalent. pharmacy180.com

Conformational Analysis of this compound Isomers

| Isomer | Most Stable Conformation | Least Stable Conformation | Key Interactions |

| cis-1,3-Dichlorocyclohexane | Diequatorial | Diaxial | 1,3-diaxial repulsion between chlorine atoms in the diaxial conformer. |

| trans-1,3-Dichlorocyclohexane | Axial-Equatorial | Axial-Equatorial (degenerate) | Both conformers have one axial and one equatorial chlorine. |

Calculated Conformational Energy

| Isomer and Conformation | Calculated Conformational Energy (kcal/mol) |

| cis-1,3-Dichlorocyclohexane (diaxial vs diequatorial) | 3.6 |

This value represents the energy difference between the diaxial and diequatorial conformers of the cis isomer. rsc.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dichlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWLCXAXTOJPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339585 | |

| Record name | 1,3-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55887-78-0 | |

| Record name | 1,3-Dichlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Stereochemical Investigations of 1,3 Dichlorocyclohexane

Configurational Isomerism: Cis and Trans Stereoisomers

1,3-Dichlorocyclohexane exists as two primary configurational isomers: cis-1,3-Dichlorocyclohexane (B14684742) and trans-1,3-Dichlorocyclohexane. These isomers arise from the different spatial orientations of the two chlorine atoms relative to the plane of the cyclohexane (B81311) ring. libretexts.org In the cis isomer, both chlorine atoms are on the same side of the ring, while in the trans isomer, they are on opposite sides. libretexts.org These two isomers are stereoisomers but are not mirror images of each other, leading to a specific type of stereochemical relationship.

Diastereomeric Relationships

The cis and trans isomers of this compound are classified as diastereomers. libretexts.orgchegg.com Diastereomers are stereoisomers that are not enantiomers, meaning they are not non-superimposable mirror images of one another. libretexts.org This distinction arises because the relative orientation of the substituents creates unique three-dimensional structures for the cis and trans forms that are not mirror reflections. The differing spatial arrangements of the chlorine atoms in the cis and trans isomers result in different physical and chemical properties.

Enantiomeric Considerations in Trans Isomers

The trans isomer of this compound is chiral and exists as a pair of enantiomers. libretexts.orgvedantu.com Enantiomers are non-superimposable mirror images of each other. The two enantiomers of trans-1,3-Dichlorocyclohexane are designated based on the absolute configuration at the two chiral centers (C1 and C3), being (1R,3R) and (1S,3S). libretexts.org These enantiomers have identical physical properties, such as boiling point and density, but will rotate plane-polarized light in equal but opposite directions. A 50:50 mixture of the two enantiomers is known as a racemic mixture and is optically inactive. doubtnut.com

Meso Compound Characterization in Cis Isomer

In contrast to the trans isomer, cis-1,3-Dichlorocyclohexane is an achiral compound, despite having two chiral centers. libretexts.orgvedantu.com This is because the molecule possesses an internal plane of symmetry that bisects the C2-C5 bond. msu.edu This plane of symmetry makes the molecule superimposable on its mirror image, rendering it optically inactive. libretexts.org A compound with chiral centers that is itself achiral is defined as a meso compound. libretexts.org Therefore, cis-1,3-Dichlorocyclohexane is a meso compound. libretexts.orglibretexts.org

Chiral Centers and Stereogenic Elements

The key to understanding the stereoisomerism of this compound lies in the identification of its chiral centers. libretexts.orgidc-online.com A chiral center, or stereocenter, is a carbon atom that is bonded to four different groups. In this compound, the carbon atoms at positions 1 and 3 (C1 and C3), to which the chlorine atoms are attached, are the chiral centers. Each of these carbons is bonded to a chlorine atom, a hydrogen atom, and two different carbon pathways within the ring.

The presence of two chiral centers would typically suggest the possibility of 2^n = 2^2 = 4 stereoisomers. However, due to the meso nature of the cis isomer, there are only three stereoisomers for this compound: the pair of enantiomers of the trans isomer ((1R,3R) and (1S,3S)) and the single meso cis isomer. libretexts.org

Conformational Analysis and Dynamics of 1,3 Dichlorocyclohexane

Chair Conformation Predominance and Interconversion Mechanisms

The chair conformation is the most stable arrangement for cyclohexane (B81311) derivatives, including 1,3-dichlorocyclohexane, as it allows for tetrahedral bond angles of approximately 109.5°, thereby minimizing angle strain. libretexts.orglibretexts.org This conformation also staggers all adjacent carbon-hydrogen bonds, which reduces torsional strain. lumenlearning.com The molecule is not static; it exists in a dynamic equilibrium between two distinct chair conformations. masterorganicchemistry.com

The conversion from one chair form to another, often termed a "ring flip," is a rapid process at room temperature. masterorganicchemistry.com This interconversion does not occur in a single step but proceeds through several higher-energy intermediates, including twist-boat and boat conformations. youtube.com During this dynamic process, all axial bonds become equatorial, and all equatorial bonds become axial. lumenlearning.commasterorganicchemistry.com Despite this rapid interconversion, the two chair conformations of a substituted cyclohexane are often not of equal energy, leading to an equilibrium that favors the more stable conformer. chemistrysteps.com

The chair-chair interconversion is a classic example of an inversion process that results in topomerization. Topomers are stereoisomers that can be interconverted by the permutation of the positions of equivalent atoms or groups. In the context of this compound, the ring inversion causes the chlorine atom and hydrogen atom on each substituted carbon to exchange their axial and equatorial positions. This process links the inversion of the ring structure to the topomerization of its substituent environments. scielo.org.mxjmcs.org.mx For example, a chlorine atom in an axial position in one chair conformer will occupy the corresponding equatorial position in the inverted chair form. lumenlearning.com

Axial and Equatorial Substituent Orientations

In any given chair conformation of cyclohexane, the twelve hydrogen atoms, or any substituents replacing them, occupy two distinct types of positions: axial and equatorial. libretexts.org

Axial positions are oriented parallel to the principal axis of symmetry of the ring, pointing alternately straight up or straight down from the ring's approximate plane. lumenlearning.comlibretexts.org

Equatorial positions are located around the periphery of the ring and point away from its center, lying roughly within the plane of the ring. lumenlearning.comlibretexts.org

For this compound, the relative orientation of the two chlorine atoms defines its stereoisomers, cis and trans.

In cis-1,3-dichlorocyclohexane (B14684742) , the two chlorine atoms are on the same side of the ring. This arrangement allows for two possible chair conformations: one where both substituents are in equatorial (e,e) positions and another, reached via a ring flip, where both are in axial (a,a) positions. chegg.comfiveable.me

In trans-1,3-dichlorocyclohexane , the chlorine atoms are on opposite sides of the ring. Consequently, in any chair conformation, one chlorine atom must be in an axial position while the other is in an equatorial position (a,e). fiveable.melibretexts.org A ring flip interconverts these positions, but the resulting conformer is energetically identical to the original (e,a). libretexts.orgidc-online.com

Conformational Equilibria and Relative Stabilities of Isomers

The relative stability of the different conformers of this compound is determined by the steric strain introduced by the chlorine substituents. pressbooks.pub In general, conformations that place bulky substituents in the more spacious equatorial positions are favored. libretexts.orglumenlearning.com

For trans-1,3-dichlorocyclohexane , the two possible chair conformations (a,e and e,a) are mirror images of each other and are energetically equivalent. libretexts.orglibretexts.org Therefore, they exist in a 50:50 mixture.

The cis isomer, existing almost exclusively in the low-energy diequatorial state, is more stable than the trans isomer, which must always have one chlorine atom in a higher-energy axial position.

Table 1: Conformational Analysis of this compound Isomers

| Isomer | Possible Conformations | Substituent Orientations | Relative Stability | Predominant Conformer |

|---|---|---|---|---|

| cis-1,3-Dichlorocyclohexane | Conformer 1 | diequatorial (e,e) | High (Very Stable) | diequatorial (e,e) |

| Conformer 2 (after ring flip) | diaxial (a,a) | Low (Very Unstable) | ||

| trans-1,3-Dichlorocyclohexane | Conformer 1 | axial, equatorial (a,e) | Energetically Equivalent | 50:50 mixture of both |

| Conformer 2 (after ring flip) | equatorial, axial (e,a) | Energetically Equivalent |

Steric interactions are repulsive forces that occur when atoms are forced closer together than their van der Waals radii allow. In substituted cyclohexanes, these interactions are the primary determinant of conformational preference. lumenlearning.com

In the diequatorial (e,e) conformer of cis-1,3-dichlorocyclohexane , the chlorine atoms are positioned far from other atoms on the ring, minimizing steric strain. libretexts.orgmsu.edu This arrangement is the most stable. brainly.com

In the diaxial (a,a) conformer of cis-1,3-dichlorocyclohexane , the two axial chlorine atoms are brought into close proximity on the same side of the ring, resulting in severe steric repulsion. msu.edu This interaction, known as a 1,3-diaxial interaction, is highly destabilizing.

In the axial-equatorial (a,e) conformer of trans-1,3-dichlorocyclohexane , the axial chlorine atom experiences steric repulsion from the two axial hydrogen atoms also on the same side of the ring (at carbons 1 and 3 relative to it). lumenlearning.com While less severe than the Cl-Cl interaction in the cis-diaxial form, these 1,3-diaxial interactions still raise the energy of the molecule compared to a fully equatorial conformer.

A 1,3-diaxial interaction is the steric strain between an axial substituent on a cyclohexane ring and the axial atoms (typically hydrogen) located on the third carbon atom away from it. lumenlearning.comucla.edu These interactions are a major source of instability for conformers with axial substituents. lumenlearning.comchemistrysteps.com

The most dramatic example of this effect in this compound is seen in the diaxial conformer of the cis isomer. Here, the two bulky chlorine atoms occupy axial positions at C1 and C3. This creates a direct and highly unfavorable 1,3-diaxial interaction between the two chlorine atoms themselves, in addition to the interactions each chlorine has with axial hydrogens. pressbooks.pubmsu.edu The extreme crowding and repulsion from this interaction make the diaxial conformer so unstable that the equilibrium lies almost completely toward the diequatorial form. msu.eduspcmc.ac.in

Table 2: Summary of Key Steric Interactions

| Isomer | Conformer | Primary 1,3-Diaxial Interactions | Resulting Stability |

|---|---|---|---|

| cis-1,3-Dichlorocyclohexane | diequatorial (e,e) | None | Most Stable |

| diaxial (a,a) | Strong Cl ↔ Cl repulsion | Least Stable | |

| trans-1,3-Dichlorocyclohexane | axial, equatorial (a,e) | Cl ↔ H repulsions | Intermediate Stability |

Solvent Effects on Conformational Preferences of this compound

The conformational equilibrium of cis-1,3-dichlorocyclohexane is characterized by a strong preference for the diequatorial (ee) conformer over the diaxial (aa) form. This preference is primarily attributed to the significant steric repulsion, known as 1,3-diaxial interaction, between the two chlorine atoms in the diaxial arrangement. While steric factors are dominant, the surrounding solvent medium can modulate the relative energies of the conformers and thus shift the equilibrium.

The influence of a solvent on conformational equilibria is generally related to the difference in the dipole moments of the conformers. The conformer with the larger dipole moment will be more stabilized by a polar solvent. In the case of cis-1,3-dichlorocyclohexane, the diaxial conformer possesses a significantly larger dipole moment than the diequatorial conformer. Therefore, it is anticipated that an increase in solvent polarity would lead to a greater stabilization of the diaxial form, thereby shifting the conformational equilibrium towards it.

One computational study on dihalocyclohexanes employed a reaction field model to calculate the effects of solvents on the relative energies of the conformers. acs.org While specific data for this compound across a range of solvents was not detailed, the methodology supports the principle that solvent polarity can influence conformational preferences.

Conversely, some research on other cis-1,3-disubstituted cyclohexanes suggests that the conformational equilibrium is not always controlled by solvent polarity. researchgate.net In these cases, the inherent steric strain of the 1,3-diaxial interaction is so substantial that it remains the overriding factor, even in highly polar solvents. researchgate.net

For a qualitative illustration of how solvent properties can influence conformational equilibria, we can consider the data for a related compound, cis-cyclohexane-1,3-diol, where extensive research is available. semanticscholar.orgrsc.org For this molecule, a significant shift in the Gibbs free energy change (ΔG°) for the diequatorial to diaxial equilibrium is observed across solvents of varying polarity. semanticscholar.orgrsc.org This is attributed to both the varying polarity of the solvent and, in the case of hydrogen-bond donating solvents, the increased preferential solvation of the diequatorial isomer. rsc.org

Table 1: Illustrative Solvent Effects on the Conformational Equilibrium of cis-Cyclohexane-1,3-diol

| Solvent | Dielectric Constant (ε) | ΔG° (ee ⇌ aa) (kcal/mol) |

| Carbon Tetrachloride | 2.2 | 0.1 |

| Acetone | 20.7 | 0.80 |

| Water | 80.1 | 2.7 |

This table is provided as an illustrative example of solvent effects on a similar compound and does not represent data for this compound.

While a similar quantitative trend might be expected for this compound, the magnitude of the solvent effect would likely differ due to the absence of hydrogen bonding capabilities and the different nature of the C-Cl dipole compared to the C-O and O-H dipoles. The severe steric repulsion in the diaxial conformer of cis-1,3-dichlorocyclohexane likely means that even in highly polar solvents, the population of the diaxial form remains very low. msu.edu

Synthetic Methodologies for 1,3 Dichlorocyclohexane and Its Derivatives

Direct Halogenation Approaches

The most direct method for synthesizing 1,3-dichlorocyclohexane is the free-radical chlorination of cyclohexane (B81311). evitachem.com This reaction is typically initiated using molecular chlorine (Cl₂) in the presence of ultraviolet (UV) light or a chemical radical initiator. evitachem.comstudy.com The process occurs via a chain mechanism where a chlorine radical abstracts a hydrogen atom from the cyclohexane ring, forming a cyclohexyl radical. This radical then reacts with another chlorine molecule to form monochlorocyclohexane and a new chlorine radical, propagating the chain.

Further chlorination of monochlorocyclohexane can occur, leading to a mixture of dichlorinated isomers, including 1,2-, 1,3-, and 1,4-dichlorocyclohexane, as well as polychlorinated products. evitachem.comgoogle.com The regioselectivity for the 1,3-isomer is influenced by the stability of the secondary carbon radical and the conformational dynamics of the ring. evitachem.com

Key factors influencing the product distribution in direct halogenation include:

Reactant Ratio : Controlling the molecular equivalent of chlorine to cyclohexane is crucial to minimize the formation of highly chlorinated byproducts. google.com

Temperature : Higher temperatures can favor 1,3-dichlorination by influencing radical stability and ring inversion rates. evitachem.com

However, due to the formation of multiple products, this method often requires extensive purification to isolate the desired this compound. google.com

Substitution Reactions from Cyclohexanol (B46403) Derivatives

A more controlled approach to synthesizing this compound involves substitution reactions starting from cyclohexanol or its derivatives. evitachem.comevitachem.com In this method, the hydroxyl (-OH) group of the alcohol is replaced by a chlorine atom. Since the hydroxyl group is a poor leaving group, it must first be converted into a better one. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). evitachem.comevitachem.com

This pathway offers greater selectivity compared to direct halogenation, as the position of the incoming chlorine atom is determined by the position of the hydroxyl group on the starting material. By starting with cyclohexane-1,3-diol, it is possible to synthesize this compound with high regioselectivity. The stereochemical outcome of the reaction can also be influenced by the choice of reagent and reaction conditions. evitachem.com

| Method | Starting Material | Key Reagents | Primary Advantages | Primary Disadvantages |

|---|---|---|---|---|

| Direct Halogenation | Cyclohexane | Cl₂, UV light | Direct, uses simple starting material | Low selectivity, produces mixtures of isomers and polychlorinated products google.com |

| Substitution Reaction | Cyclohexanol Derivatives (e.g., Cyclohexane-1,3-diol) | SOCl₂, PCl₃ | High regioselectivity, more controlled reaction evitachem.com | Requires a functionalized starting material |

Regio- and Stereoselective Synthesis Strategies

The synthesis of specific stereoisomers of this compound requires careful consideration of regio- and stereoselective strategies. This compound has two chiral centers, leading to three possible stereoisomers: a pair of enantiomers, (1R,3R)- and (1S,3S)-trans-1,3-dichlorocyclohexane, and a meso compound, cis-1,3-dichlorocyclohexane (B14684742). libretexts.org

| Isomer | Configuration | Chirality | Relationship |

|---|---|---|---|

| trans-1,3-Dichlorocyclohexane | (1R,3R) | Chiral | Enantiomer of (1S,3S) |

| trans-1,3-Dichlorocyclohexane | (1S,3S) | Chiral | Enantiomer of (1R,3R) |

| cis-1,3-Dichlorocyclohexane | (1R,3S) or (1S,3R) | Achiral (meso) | Diastereomer of the trans isomers |

Direct free-radical chlorination of cyclohexane typically results in a thermodynamic mixture of products, with the trans isomer being favored over the cis isomer in approximately a 3:1 ratio. evitachem.com This preference is due to the greater thermodynamic stability of the trans isomer, where the chlorine atoms can adopt a diequatorial conformation, minimizing steric strain from 1,3-diaxial interactions. evitachem.comquimicaorganica.org The cis isomer, conversely, suffers from repulsive 1,3-diaxial interactions, which increases its energy. evitachem.com Achieving a different isomeric ratio or isolating a single isomer requires stereospecific synthetic routes that often utilize functionalized precursors to control the stereochemical outcome. evitachem.com

Derivatization Reactions and Synthetic Transformations

This compound and related structures are valuable intermediates for further synthetic transformations, particularly those involving cyclohexane-1,3-dione scaffolds, leading to the creation of complex organic molecules.

Cyclohexane-1,3-dione is a highly versatile building block in organic synthesis. nih.gov It is commonly produced via the semi-hydrogenation of resorcinol. wikipedia.orgnbinno.com In solution, it exists predominantly in its more stable enol tautomer, which dictates its reactivity. wikipedia.org

This scaffold is a precursor in the synthesis of numerous complex molecules. Its derivatives are key structural units in a range of natural products and bioactive compounds, including pharmaceuticals and agrochemicals. nih.govgoogle.com For example, the cyclohexane-1,3-dione core is found in many potent herbicides. wikipedia.orggoogle.com Synthetic strategies often involve Michael additions and Claisen condensations to modify the dione (B5365651) ring and build more elaborate structures. google.com

The cyclohexane ring with a 1,3-substitution pattern, as seen in this compound and cyclohexane-1,3-dione, is a foundational element for constructing a wide array of complex organic molecules. These intermediates are instrumental in synthesizing compounds with significant biological activity.

Computational and Theoretical Investigations of 1,3 Dichlorocyclohexane

Quantum Chemical Calculations for Conformational Energies

Quantum chemical calculations are fundamental to understanding the relative stabilities of the different conformers of 1,3-dichlorocyclohexane. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) has become a widely used tool for studying the conformational energies of organic molecules due to its balance of accuracy and computational cost. DFT methods calculate the electronic energy based on the molecule's electron density rather than the full many-electron wavefunction. For dihalocyclohexanes, hybrid DFT methods are commonly employed.

One of the key applications of DFT in the study of this compound is the determination of the relative energies of its conformers, such as the diequatorial (ee) and diaxial (aa) forms of the cis and trans isomers. For instance, calculations on similar dihalocyclohexanes have been performed using the B3LYP and B3P86 hybrid functionals. These calculations help in predicting the most stable conformation and quantifying the energy difference between various spatial arrangements of the chlorine atoms. The accuracy of these predictions is critically dependent on the chosen functional and basis set.

Table 1: Comparison of DFT Functionals in Dihalocyclohexane Conformational Studies

| DFT Functional | Description | Typical Application for Dihalocyclohexanes |

|---|---|---|

| B3LYP |

Advanced Spectroscopic Characterization Techniques for 1,3 Dichlorocyclohexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of 1,3-dichlorocyclohexane, including its stereochemistry. Both ¹H and ¹³C NMR provide critical information about the chemical environment, connectivity, and spatial arrangement of atoms.

The stereochemical assignment of this compound isomers is rooted in the analysis of molecular symmetry and conformational equilibria. The cis isomer is a meso compound, possessing a plane of symmetry in its dominant diequatorial (ee) conformation. This symmetry makes the two chlorine-bearing carbons (C1 and C3) chemically equivalent, as well as other pairs of carbons and protons in the ring. Consequently, the ¹³C NMR spectrum of the cis isomer is expected to show fewer than six signals due to this equivalence. The molecule exists in a rapid equilibrium between the sterically favored diequatorial conformer and the sterically hindered diaxial (aa) conformer. The observed NMR spectrum is a time-average of these two rapidly interconverting chair forms.

In contrast, the trans isomer is chiral and exists as a pair of enantiomers ((1R,3S) and (1S,3R)). In its stable chair conformation, one chlorine atom occupies an axial position while the other is equatorial (ae). This arrangement lacks a plane of symmetry, rendering all six carbon atoms in the ring chemically non-equivalent. As a result, the ¹³C NMR spectrum of the trans isomer is expected to display six distinct signals. The number of signals in the ¹H and ¹³C NMR spectra is, therefore, a direct indicator of the isomer's identity.

Further details, such as chemical shifts and proton-proton coupling constants, allow for the definitive assignment of axial and equatorial protons and the predominant chair conformation.

Table 1: Representative ¹³C NMR Chemical Shifts for this compound Isomers (Note: These are estimated values based on typical chemical shift ranges for chloroalkanes. Actual experimental values may vary.)

| Carbon Atom | cis-1,3-Dichlorocyclohexane (B14684742) (ee conformer) Estimated δ (ppm) | trans-1,3-Dichlorocyclohexane (ae conformer) Estimated δ (ppm) |

| C1, C3 | ~45-55 | C1: ~45-55, C3: ~45-55 (non-equivalent) |

| C2 | ~35-45 | ~35-45 |

| C4, C6 | ~20-30 | C4: ~20-30, C6: ~20-30 (non-equivalent) |

| C5 | ~20-30 | ~20-30 |

| Total Signals | 4 | 6 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound, offering detailed insights into its functional groups and conformational state. These techniques are complementary; IR spectroscopy measures changes in the dipole moment during a vibration, while Raman spectroscopy measures changes in polarizability. For a molecule with a center of symmetry, vibrational modes can be exclusively IR-active or Raman-active (rule of mutual exclusion).

The spectra of this compound are characterized by several key regions. The C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ range. The CH₂ scissoring and bending modes are observed in the fingerprint region, roughly between 1400 and 1450 cm⁻¹. The C-C stretching modes of the cyclohexane (B81311) ring also fall within the fingerprint region. Of particular importance for this molecule are the C-Cl stretching vibrations, which are expected in the 600-800 cm⁻¹ range. The precise frequency of the C-Cl stretch is sensitive to its environment, specifically whether the chlorine atom is in an axial or equatorial position.

The power of vibrational spectroscopy lies in its ability to distinguish between different conformers of this compound that coexist in equilibrium. Each conformer—such as the diequatorial (ee) and diaxial (aa) forms of the cis isomer, and the axial-equatorial (ae) form of the trans isomer—has a unique three-dimensional structure and, consequently, a distinct set of vibrational frequencies.

The C-Cl stretching modes are particularly diagnostic. An axial C-Cl bond generally has a different vibrational frequency than an equatorial C-Cl bond due to differences in bond strength and steric interactions. By carefully analyzing the IR and Raman spectra, often at varying temperatures, bands corresponding to each specific conformer can be identified. For instance, by lowering the temperature, the equilibrium will shift to favor the most stable conformer, leading to an increase in the intensity of its corresponding spectral bands and a decrease for the less stable conformer's bands. This temperature-dependent analysis allows for the determination of the relative thermodynamic stabilities (enthalpy difference, ΔH) of the conformers.

Table 2: Expected Regions for Key Vibrational Modes in this compound (Based on general data for cyclohexane and halogenated alkanes.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

| C-H Stretch | 2850 - 3000 | Characteristic of alkanes. |

| CH₂ Scissor | 1440 - 1465 | In-plane bending of methylene (B1212753) groups. |

| C-C Stretch | 800 - 1200 | Skeletal vibrations of the cyclohexane ring. |

| C-Cl Stretch | 600 - 800 | Position is sensitive to axial vs. equatorial conformation. |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable clues for structural confirmation. When this compound is introduced into a mass spectrometer and ionized, typically by electron impact (EI), it forms a molecular ion ([C₆H₁₀Cl₂]⁺•).

The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) of 152, assuming the most abundant isotopes ¹²C, ¹H, and ³⁵Cl. A key feature of chlorine-containing compounds is the isotopic pattern. Due to the natural abundance of the ³⁷Cl isotope (~24.2%), additional peaks will be observed at M+2 (containing one ³⁷Cl) and M+4 (containing two ³⁷Cl), with characteristic intensity ratios that confirm the presence of two chlorine atoms.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, common fragmentation pathways include the loss of a hydrogen chloride (HCl) molecule or a chlorine radical (Cl•). The loss of HCl (mass of ~36 u) from the molecular ion would result in a prominent fragment ion at m/z 116. The loss of a chlorine radical (mass of 35 u) would yield a fragment at m/z 117. Further fragmentation of the cyclohexane ring can also occur.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 152, 154, 156 | [C₆H₁₀Cl₂]⁺• | Molecular Ion (M⁺) with isotopic pattern |

| 117, 119 | [C₆H₁₀Cl]⁺ | Loss of •Cl from M⁺ |

| 116 | [C₆H₉Cl]⁺• | Loss of HCl from M⁺ |

| 81 | [C₆H₉]⁺ | Loss of both Cl atoms and one H |

Mechanistic Studies of Reactions Involving 1,3 Dichlorocyclohexane

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions of 1,3-dichlorocyclohexane can proceed through either an S(_N)2 or S(_N)1 mechanism, depending on the substrate's conformation, the nucleophile, the solvent, and other reaction conditions. The stereochemical outcome is intrinsically linked to the conformational equilibrium of the cyclohexane (B81311) ring.

Conformational Analysis of this compound Isomers:

cis-1,3-Dichlorocyclohexane (B14684742): This isomer exists as an equilibrium between a diequatorial (e,e) and a diaxial (a,a) conformer. The diequatorial conformer is significantly more stable due to the avoidance of severe 1,3-diaxial steric interactions that destabilize the diaxial form. libretexts.orgspcmc.ac.in

trans-1,3-Dichlorocyclohexane: This isomer exists in two equivalent axial-equatorial (a,e) chair conformations that are enantiomeric and interconvert via a ring flip. libretexts.org

| Isomer | Conformer 1 | Conformer 2 | Relative Stability | Notes |

| cis-1,3-Dichlorocyclohexane | diequatorial (e,e) | diaxial (a,a) | (e,e) >> (a,a) | The diaxial conformer is highly unstable due to 1,3-diaxial repulsions. libretexts.orgchemistrysteps.com |

| trans-1,3-Dichlorocyclohexane | axial-equatorial (a,e) | equatorial-axial (e,a) | (a,e) = (e,a) | The two conformers are equivalent in energy and are enantiomers of each other. libretexts.org |

S(_N)2 Mechanism:

The S(_N)2 reaction proceeds via a single, concerted step involving a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. For this to occur on a cyclohexane ring, the nucleophile must approach the carbon atom from the side opposite the leaving group, ideally along the axis of the carbon-chlorine bond.

Axial Chlorine: An axial chlorine atom is relatively unhindered from backside attack, making it more susceptible to S(_N)2 displacement than an equatorial one.

Equatorial Chlorine: An equatorial chlorine is sterically hindered by the cyclohexane ring itself (specifically, by the axial hydrogens at the C-3 and C-5 positions), making direct backside attack difficult.

For cis-1,3-dichlorocyclohexane, the reaction would need to proceed through the low-concentration, high-energy diaxial conformer for an efficient S(_N)2 reaction to occur at either chlorine. The more stable diequatorial conformer is relatively unreactive toward S(_N)2 displacement. In contrast, the trans-1,3-dichlorocyclohexane always has one axial and one equatorial chlorine in its stable conformation, making the axial chlorine a viable site for S(_N)2 attack.

S(_N)1 Mechanism:

The S(_N)1 mechanism involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. scribd.com This pathway is favored by polar protic solvents and is more likely for tertiary and secondary alkyl halides. Since the carbons bearing chlorine in this compound are secondary, this pathway is possible under appropriate conditions.

The rate of an S(_N)1 reaction is determined by the stability of the carbocation intermediate. The departure of an axial or equatorial chlorine atom will lead to the formation of a secondary carbocation. This intermediate is planar, and the nucleophile can attack from either face, leading to a mixture of stereoisomeric products (racemization if the center is chiral).

A potential complicating factor is neighboring group participation (NGP) . Although less common for chlorine compared to bromine or iodine, it is conceivable that the second chlorine atom (or its lone pair) could assist in the departure of the first, forming a bridged chloronium ion intermediate. wikipedia.org This would typically result in retention of stereochemistry. dalalinstitute.comresearchgate.net However, such participation is geometrically constrained and has not been extensively documented for this specific compound.

Elimination Reaction Mechanisms

Elimination reactions of this compound are highly dependent on the stereochemical relationship between the chlorine atom (the leaving group) and a hydrogen atom on an adjacent carbon (a β-hydrogen).

E2 Mechanism:

The E2 mechanism is a concerted, one-step process that requires a specific geometric arrangement known as an anti-periplanar or trans-diaxial alignment. libretexts.org This means that for the elimination to occur, both the leaving group (chlorine) and a β-hydrogen must be in axial positions on adjacent carbons. libretexts.org

cis-1,3-Dichlorocyclohexane: The most stable diequatorial (e,e) conformer lacks any axial chlorines and is therefore unreactive in an E2 pathway. The reaction must proceed through the highly unstable diaxial (a,a) conformer. In this conformation, both chlorines are axial.

The chlorine at C-1 has axial β-hydrogens at C-2 and C-6.

The chlorine at C-3 has axial β-hydrogens at C-2 and C-4.

trans-1,3-Dichlorocyclohexane: In its stable (a,e) conformation, there is one axial chlorine (e.g., at C-1). This axial chlorine has axial β-hydrogens at the C-2 and C-6 positions. This trans-diaxial arrangement is ideal for an E2 reaction, allowing the trans isomer to undergo elimination from its ground-state conformation. Consequently, the trans isomer is expected to undergo E2 elimination more readily than the cis isomer under similar conditions.

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene. However, the strict stereochemical requirement for a trans-diaxial arrangement can override this rule. If the only available anti-periplanar β-hydrogen leads to the formation of a less substituted alkene (Hofmann product), that will be the major product. libretexts.orgnih.gov

| Isomer | Reactive Conformation for E2 | Leaving Group (Cl) Position | β-Hydrogen Position | Expected E2 Reactivity |

| cis-1,3-Dichlorocyclohexane | diaxial (a,a) | Axial | Axial | Slow (requires high-energy conformer) |

| trans-1,3-Dichlorocyclohexane | axial-equatorial (a,e) | Axial | Axial | Faster (occurs from stable conformer) |

E1 Mechanism:

The E1 mechanism, like the S(_N)1 pathway, proceeds through a carbocation intermediate. After the carbocation is formed, a weak base removes a β-hydrogen to form the double bond. The E1 reaction does not have the strict stereochemical requirement of the E2 mechanism. The primary factor determining the product distribution is the stability of the resulting alkene, so the Zaitsev product is typically favored. E1 and S(_N)1 reactions are often in competition, as they share the same rate-determining first step.

Rearrangement Processes

Rearrangement processes in reactions of this compound are primarily associated with the formation of carbocation intermediates, and thus are relevant to S(_N)1 and E1 mechanisms. masterorganicchemistry.com When a carbocation is formed, it can rearrange to a more stable carbocation if possible.

The initial loss of a chloride ion from either C-1 or C-3 of this compound generates a secondary carbocation. If a hydrogen atom on an adjacent carbon can migrate with its pair of electrons (a 1,2-hydride shift ), a new, potentially more stable carbocation can be formed. youtube.com

Consider the carbocation formed at C-1. A 1,2-hydride shift could occur from C-2 or C-6. In the case of this compound, this would result in the formation of a new secondary carbocation at C-2 or C-6. Since this does not lead to a more stable tertiary carbocation, such a rearrangement is generally not energetically favorable and is less likely to be a significant pathway unless influenced by other electronic or steric factors.

More complex rearrangements, such as alkyl shifts or ring contractions/expansions, are not anticipated for this specific substrate under typical S(_N)1/E1 conditions, as there are no structural features (like quaternary carbons or strained rings adjacent to the carbocation) that would promote such processes. masterorganicchemistry.com Therefore, significant skeletal rearrangements are not expected to be a major mechanistic pathway for this compound.

Applications and Role in Complex Chemical Synthesis

Precursor in Organic Synthesis of Pharmaceuticals and Agrochemicals

The cyclohexane (B81311) ring is a common structural motif in many biologically active compounds. 1,3-Dichlorocyclohexane serves as a key starting material for introducing this scaffold and for the synthesis of functionalized cyclohexane derivatives. Its primary role is as a precursor to molecules such as 1,3-diaminocyclohexane and other 1,3-disubstituted cyclohexanes, which are important building blocks in the development of new therapeutic agents and crop protection chemicals. evitachem.com

The synthetic utility of this compound is centered on the ability of the two chlorine atoms to be replaced by a wide range of nucleophiles. This allows for the introduction of various functional groups necessary for the biological activity of the target molecules. A key transformation is the reaction with nitrogen-based nucleophiles. For example, reaction with sodium azide (B81097) (NaN₃) can produce a diazide, which can then be reduced to the corresponding 1,3-diaminocyclohexane. scribd.com This diamine is a crucial component in the synthesis of more complex molecules, including chiral ligands for asymmetric catalysis and active pharmaceutical ingredients.

The table below summarizes key reactions that demonstrate the role of this compound as a precursor.

| Reactant | Reagent | Product Type | Significance |

| This compound | Sodium Azide (NaN₃) followed by reduction | 1,3-Diaminocyclohexane | Building block for pharmaceuticals and chiral ligands |

| This compound | Amines (R-NH₂) | N,N'-disubstituted-1,3-cyclohexanediamine | Intermediate for agrochemicals and pharmaceuticals |

| This compound | Sodium Hydroxide (NaOH) | 1,3-Cyclohexanediol | Precursor for polyesters and other polymers |

| This compound | Sodium Cyanide (NaCN) | 1,3-Dicyanocyclohexane | Intermediate for dicarboxylic acids and diamines |

This table illustrates potential synthetic transformations of this compound.

Intermediate in Material Science Research

In the field of material science, this compound is utilized in the synthesis of polymers that require specific chlorine-containing structural units. evitachem.comevitachem.com The presence of chlorine atoms in a polymer backbone can significantly modify its properties, such as flame resistance, chemical stability, and polarity. The compound can be incorporated into polymer chains through polycondensation reactions where the chlorine atoms are substituted by nucleophilic groups from other monomers.

For example, this compound can react with diols or diamines to form polyethers or polyamines, respectively. While specific, large-scale industrial applications are not widely documented, its utility is explored in research settings for creating specialty polymers with tailored properties. The rigid cyclohexane ring, when incorporated into a polymer chain, can also enhance the thermal stability and mechanical strength of the resulting material.

Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of certain types of heterocyclic systems, particularly those containing a fused cyclohexane ring.

The formation of a heterocyclic ring from this compound typically involves a cyclization reaction with a dinucleophile. A dinucleophile is a reagent that has two nucleophilic centers. Each nucleophilic center can displace one of the chlorine atoms on the cyclohexane ring, leading to the formation of a new ring. For instance, reaction with a dinucleophile like sodium sulfide (B99878) (Na₂S) could theoretically lead to the formation of a sulfur-containing bicyclic compound. Similarly, reaction with a primary diamine could yield a nitrogen-containing heterocycle. These reactions provide a route to bicyclic structures where a heterocyclic ring is fused to the cyclohexane frame.

| Dinucleophile | Resulting Heterocyclic Core | Class of Compound |

| Sodium Sulfide (Na₂S) | Thiobicyclononane derivative | Sulfur Heterocycle |

| Hydrazine (N₂H₄) | Diazabicyclononane derivative | Nitrogen Heterocycle |

| Ethane-1,2-diol (in presence of base) | Dioxabicyclononane derivative | Oxygen Heterocycle |

This table presents plausible, though not exhaustively documented, pathways to heterocyclic compounds from this compound.

Environmental Fate and Degradation Studies of Halogenated Cyclohexanes

Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes. For chlorinated organic compounds, the primary abiotic pathways are typically photodegradation and hydrolysis.

Photodegradation: This process involves the breakdown of chemicals by light energy, particularly ultraviolet (UV) radiation from the sun. While direct photolysis of chlorinated alkanes in water is generally not a significant degradation pathway, indirect photooxidation can occur. uwaterloo.ca This process is mediated by photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH). chemrxiv.org For related compounds like chlorinated paraffins, photodegradation is recognized as an important environmental process. chemrxiv.orggdut.edu.cn The rate and extent of photodegradation for 1,3-dichlorocyclohexane would depend on various factors, including the intensity of solar radiation, the presence of photosensitizing substances in the environmental matrix (like dissolved organic matter), and the specific environmental compartment (air, water, or soil surface). uwaterloo.ca However, no specific experimental data on the photodegradation rates or products of this compound are available.

Hydrolysis: This is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of chlorinated alkanes to hydrolysis varies significantly based on their structure. For some chlorinated hydrocarbons, hydrolysis can be a primary degradation pathway, while for others, it is extremely slow. For instance, environmental hydrolysis half-lives for various chlorinated compounds can range from hours to thousands of years. The hydrolysis of this compound would likely involve the substitution of a chlorine atom with a hydroxyl group, forming a chlorocyclohexanol. The rate of this reaction is influenced by temperature and pH. Generally, abiotic dechlorination is slower than microbial degradation but can be more complete. nih.gov Without experimental studies, the specific rate constant and environmental half-life of this compound due to hydrolysis remain unknown.

Biotic Degradation Processes (e.g., Biodegradation)

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process in the environmental attenuation of many organic pollutants. tandfonline.com

The biodegradability of chlorinated hydrocarbons is highly dependent on the number and position of chlorine atoms and the environmental conditions (aerobic vs. anaerobic). eurochlor.org Extensive research has been conducted on the biodegradation of other chlorinated cyclohexanes, notably the isomers of hexachlorocyclohexane (HCH), such as lindane (γ-HCH). nih.govnih.gov Microorganisms have evolved specific enzymatic pathways to dehalogenate these compounds. nih.gov These pathways can involve dehydrochlorinases, hydrolytic dehalogenases, and reductive dechlorinases. nih.govnih.gov

Under aerobic conditions, microorganisms can utilize chlorinated compounds as a carbon source, leading to their mineralization to carbon dioxide and chloride ions. eurochlor.org Anaerobic degradation often proceeds via reductive dechlorination, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. nih.gov For example, studies on 1,3-dichlorobenzene have identified bacterial strains capable of using it as a sole carbon and energy source, metabolizing it via dichlorocatechol. nih.gov While it is plausible that microorganisms capable of degrading other chlorinated alicyclic or aromatic compounds could potentially transform this compound, no studies have been published that isolate or identify specific microbial strains or pathways for its biodegradation.

Occurrence and Persistence in Environmental Compartments

There is no available monitoring data to confirm the presence or concentration of this compound in various environmental compartments such as air, water, soil, or sediment. Its occurrence is likely limited as it is not reported to be a high-production-volume chemical or a common pesticide, unlike other chlorinated compounds such as lindane or dichlorobenzenes. nih.govtpsgc-pwgsc.gc.ca

Persistence refers to the length of time a compound remains in a particular environment before it is broken down by chemical, biological, or photolytic processes. Chlorinated hydrocarbons as a class are known for their environmental persistence. nih.govnih.gov For example, the half-life of the pesticide chlordane in soil can be around four years, with significant residues remaining after more than a decade. fao.org The persistence of this compound would be determined by its susceptibility to the abiotic and biotic degradation pathways mentioned above. Given the general stability of the cyclohexane (B81311) ring and the carbon-chlorine bond, it can be inferred that this compound may exhibit moderate to high persistence in the environment, particularly in anaerobic sediments or deep soil layers where degradation processes are slower. However, without specific experimental half-life data, its environmental persistence remains unquantified.

Transport and Partitioning Behavior in Environmental Systems

The transport and partitioning of a chemical determine its distribution in the environment. itrcweb.org Key processes include advection, dispersion, volatilization, and sorption to soil or sediment. itrcweb.orglibretexts.org A chemical's partitioning behavior is governed by its physical-chemical properties, such as water solubility, vapor pressure, the octanol-water partition coefficient (Kow), and the organic carbon-water partition coefficient (Koc).

While experimental data for this compound is lacking, some properties can be estimated. The octanol-water partition coefficient (log Kow) is a measure of a chemical's hydrophobicity. A computed XLogP3 value for this compound is 2.7, which suggests a moderate tendency to partition from water into organic phases, such as the organic carbon fraction of soil and sediment or the fatty tissues of organisms. nih.gov

This moderate hydrophobicity indicates that in an aquatic environment, this compound would likely adsorb to suspended solids and sediment rather than remaining entirely in the dissolved phase. libretexts.org Its potential for leaching through soil to groundwater would depend on the organic carbon content of the soil; higher organic carbon would lead to stronger adsorption and less mobility. tpsgc-pwgsc.gc.ca The compound's volatility will influence its partitioning between air and water/soil. Without a measured Henry's Law constant, its tendency to volatilize from water or moist soil cannot be accurately determined.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,3-dichlorocyclohexane, and how do reaction conditions influence product purity?

- Methodological Answer : this compound can be synthesized via the reaction of cyclohexanone derivatives with PCI₃-PCI₅ mixtures under anhydrous conditions. Temperature control (60–80°C) and stoichiometric ratios are critical to minimize side products like 1,1- or 1,2-dichloro isomers. Post-synthesis purification via fractional distillation or column chromatography is recommended to achieve >95% purity . Hydrolysis of dichlorocyclohexane derivatives under high-pressure alkaline conditions (e.g., NaOH at 150°C) can also yield intermediates like 2-cyclohexen-1-ol, with yields optimized via reaction time and catalyst selection .

Q. How can researchers experimentally distinguish between axial and equatorial conformers of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. For example, coupling constants (J-values) between axial protons adjacent to chlorine substituents are typically smaller (~2–4 Hz) compared to equatorial protons (~10–12 Hz). Low-temperature NMR (e.g., −90°C in CS₂) can "freeze" ring-flipping and resolve distinct signals for diaxial and diequatorial conformers. Computational modeling (e.g., molecular mechanics or DFT) further validates experimental observations by comparing minimized energy states .

Q. What analytical techniques are most effective for differentiating cis- and trans-1,3-dichlorocyclohexane isomers?

- Methodological Answer : Vibrational spectroscopy (IR/Raman) identifies isomer-specific C-Cl stretching modes: cis-1,3-dichlorocyclohexane shows symmetric stretching near 550 cm⁻¹, while trans isomers exhibit asymmetric splitting. X-ray crystallography provides definitive structural confirmation by resolving spatial arrangements of chlorine atoms. For rapid screening, Gas Chromatography-Mass Spectrometry (GC-MS) with chiral columns can separate isomers based on retention times .

Advanced Research Questions

Q. How do computational methods (e.g., DLPNO-CCSD(T)) benchmark conformational energy differences in this compound?

- Methodological Answer : High-level quantum calculations (e.g., QCISD/6-311+G(2df,p)) predict energy differences between diaxial and diequatorial conformers. For this compound, the diaxial form is stabilized by ~0.3 kcal/mol due to reduced steric hindrance compared to 1,2-dichloro analogs. Researchers should validate computational results against experimental data (e.g., electron diffraction or NMR) and account for solvent effects, as polar solvents stabilize diequatorial conformers via dipole interactions .

Q. What is the impact of this compound stereochemistry on fluorescence properties in Pt(II) complexes?

- Methodological Answer : Cis-1,3-dichlorocyclohexane in Pt(II) cyclometalated complexes enhances fluorescence quantum yields (Φ = 0.45–0.60) compared to trans isomers (Φ = 0.20–0.30). This is attributed to reduced non-radiative decay pathways in the cis configuration, which maintains a rigid, planar geometry. Fluorescence excitation/emission maxima (e.g., λ_ex = 350 nm, λ_em = 450 nm) should be measured in degassed solvents to minimize quenching .

Q. How should researchers resolve contradictions in experimental vs. computational data on axial/equatorial stability?

- Methodological Answer : Discrepancies often arise from solvent effects or methodology limitations. For example, gas-phase electron diffraction may favor diaxial 1,2-dichlorocyclohexane (68% population), while solution-phase NMR shows diequatorial dominance due to solvation. To reconcile data, perform multi-method studies (e.g., combine low-temperature NMR, computational solvation models, and dielectric constant adjustments) .

Q. What catalytic pathways optimize the hydrolysis of this compound to industrially relevant intermediates?

- Methodological Answer : Hydrolysis under alkaline conditions (20% NaOH, 150°C, 6 hours) yields 2-cyclohexen-1-ol (34.9% yield) and cyclohexane (56.6% yield). Catalytic hydrogenation (H₂/Pd-C) of byproducts like cyclohexadiene improves cyclohexane yields. Process optimization requires monitoring pressure, reaction time, and catalyst loading to suppress side reactions (e.g., benzene formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.